molecular formula C16H19BrN2O5 B11502390 2-Methoxyethyl 4-(5-bromo-2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

2-Methoxyethyl 4-(5-bromo-2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11502390
M. Wt: 399.24 g/mol
InChI Key: QGCQQQRXVDVXOX-UHFFFAOYSA-N
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Description

2-Methoxyethyl 4-(5-bromo-2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a tetrahydropyrimidine core, which is a common scaffold in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 4-(5-bromo-2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Tetrahydropyrimidine Core: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Methoxylation: The methoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

    Esterification: The final esterification step involves reacting the carboxylic acid group with 2-methoxyethanol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, forming aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the tetrahydropyrimidine ring, potentially converting it to an alcohol.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea under mild conditions.

Major Products

    Oxidation: Formation of 2-methoxyethyl 4-(5-bromo-2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid.

    Reduction: Formation of 2-methoxyethyl 4-(5-bromo-2-methoxyphenyl)-6-methyl-2-hydroxy-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate.

Biology

The tetrahydropyrimidine core is found in many biologically active compounds, suggesting potential applications in drug discovery and development. This compound could be explored for its pharmacological properties, such as anti-inflammatory, antiviral, or anticancer activities.

Medicine

Given its structural similarity to known bioactive molecules, this compound could be investigated for therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In material science, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure may impart desirable characteristics, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 4-(5-bromo-2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and methoxy groups could play a role in binding interactions, while the tetrahydropyrimidine core may be involved in the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyethyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Lacks the bromine atom, which may affect its reactivity and biological activity.

    2-Methoxyethyl 4-(5-chloro-2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Contains a chlorine atom instead of bromine, potentially altering its chemical properties and interactions.

    2-Methoxyethyl 4-(5-bromo-2-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: The hydroxy group may increase its polarity and hydrogen bonding capacity.

Uniqueness

The presence of both bromine and methoxy groups in 2-Methoxyethyl 4-(5-bromo-2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate makes it unique compared to its analogs. These functional groups can significantly influence its reactivity, solubility, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H19BrN2O5

Molecular Weight

399.24 g/mol

IUPAC Name

2-methoxyethyl 4-(5-bromo-2-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C16H19BrN2O5/c1-9-13(15(20)24-7-6-22-2)14(19-16(21)18-9)11-8-10(17)4-5-12(11)23-3/h4-5,8,14H,6-7H2,1-3H3,(H2,18,19,21)

InChI Key

QGCQQQRXVDVXOX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=C(C=CC(=C2)Br)OC)C(=O)OCCOC

Origin of Product

United States

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